![molecular formula C18H20ClNO3 B2974290 N-[4-(benzyloxy)-3-methoxybenzyl]-2-chloro-N-methylacetamide CAS No. 923752-67-4](/img/structure/B2974290.png)

N-[4-(benzyloxy)-3-methoxybenzyl]-2-chloro-N-methylacetamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

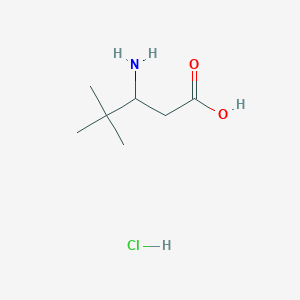

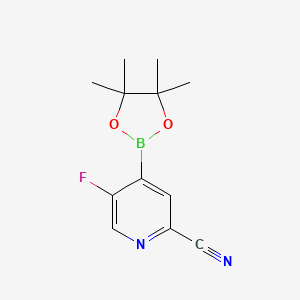

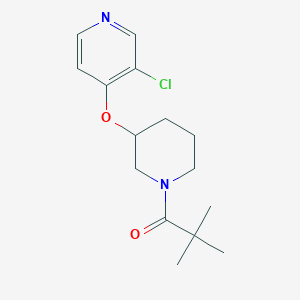

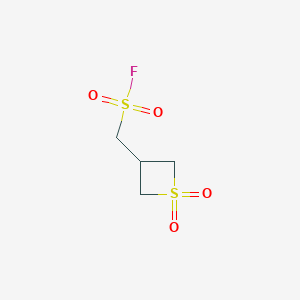

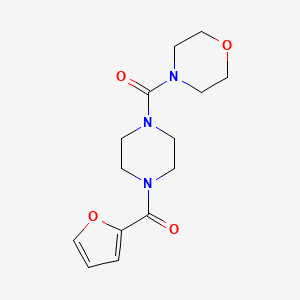

The compound “N-[4-(benzyloxy)-3-methoxybenzyl]-2-chloro-N-methylacetamide” is likely an organic compound containing a benzyl group, a methoxy group, a chloro group, and an acetamide group. The presence of these functional groups suggests that the compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the benzyl and methoxy groups, the introduction of the chloro group, and the formation of the acetamide group . The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis

The molecular structure of the compound can be determined using various spectroscopic techniques such as NMR, FT-IR, and UV-Vis . The presence of the benzyl, methoxy, chloro, and acetamide groups would be expected to give characteristic signals in these spectra .Chemical Reactions Analysis

The compound’s reactivity is significantly influenced by its functional groups. The benzyloxy group may undergo nucleophilic substitution reactions, while the methoxy group affects the molecule’s electron distribution, impacting its electrophilic substitution patterns.Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its molecular structure. These properties could include its melting point, solubility, and crystalline structure . The compound’s chemical properties, such as its acidity/basicity and reactivity towards different reagents, would be influenced by the functional groups present in the molecule.科学研究应用

Anti-Tubercular Applications

This compound has been utilized in the synthesis of novel derivatives with promising anti-tubercular activity . These derivatives have shown significant in vitro activity against Mycobacterium tuberculosis with IC50 values of less than 1 µg/mL . The non-cytotoxic nature of these compounds against human cancer cell lines like HeLa further underscores their potential as anti-tubercular agents .

Antimicrobial Activity

Transition metal complexes derived from Schiff base ligands of this compound have been synthesized and evaluated for their antimicrobial activity . These complexes have shown considerable efficacy against bacterial strains such as Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, Escherichia coli, and fungal strains like Aspergillus niger and Candida albicans . The molecular docking studies suggest that these complexes can bind effectively to microbial enzymes, inhibiting their function .

Antioxidant Properties

The synthesized metal complexes of this compound have also been tested for their antioxidant properties . They have demonstrated high potency in decolorizing the purple-colored solution of DPPH, indicating their potential as antioxidants . The Cu(II) complexes, in particular, were found to be the most potent with IC50 values in the 2.98 to 3.89 µM range .

Antimycobacterial Evaluation

A series of N-(4-(benzyloxy)benzyl)-4-aminoquinolines synthesized from this compound were evaluated for their ability to inhibit the M. tuberculosis H37Rv strain. This study highlights the compound’s role in the development of new alternatives for tuberculosis treatment .

Synthesis of Neurotrophic Compounds

The compound has been used in the first enantioselective total synthesis of neurotrophic (-)-talaumidin, indicating its utility in synthesizing compounds that could potentially aid in neurological research and therapy .

Chemical Intermediate in Organic Synthesis

As a chemical intermediate, this compound has been employed in various organic synthesis processes. For instance, it has been used in the synthesis of 1,2-bis(4-benzyloxy-3-methoxyphenyl)-3-hydroxy-propionic acid, showcasing its versatility as a building block in complex organic molecules .

安全和危害

未来方向

属性

IUPAC Name |

2-chloro-N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]-N-methylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClNO3/c1-20(18(21)11-19)12-15-8-9-16(17(10-15)22-2)23-13-14-6-4-3-5-7-14/h3-10H,11-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBMMFVIWPCLLFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC(=C(C=C1)OCC2=CC=CC=C2)OC)C(=O)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{[4-(benzyloxy)-3-methoxyphenyl]methyl}-2-chloro-N-methylacetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-acetamidophenyl)-2-((2-(2-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2974207.png)

![N-[2-(3,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide](/img/structure/B2974208.png)

![1-[3-[(2-Fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2974210.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-(morpholinosulfonyl)furan-2-carboxamide](/img/structure/B2974215.png)

![N-(2,3-dimethylphenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2974226.png)

![N-(5-(N,N-dimethylsulfamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2974227.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B2974228.png)